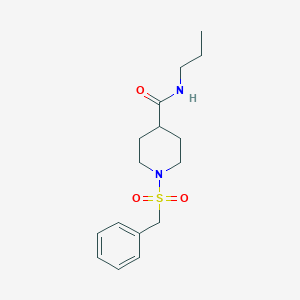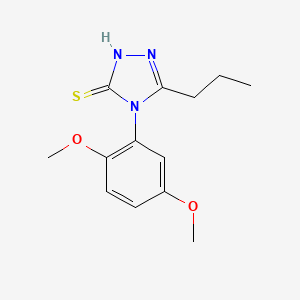
N-(2-methoxy-5-nitrophenyl)-4-(3-methylphenoxy)butanamide
Vue d'ensemble
Description
N-(2-methoxy-5-nitrophenyl)-4-(3-methylphenoxy)butanamide, also known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of the well-known drug, fenamates, which are commonly used as anti-inflammatory and analgesic agents. In
Applications De Recherche Scientifique
N-(2-methoxy-5-nitrophenyl)-4-(3-methylphenoxy)butanamide has been found to have potential applications in various scientific fields, including pharmacology, neuroscience, and cancer research. In pharmacology, N-(2-methoxy-5-nitrophenyl)-4-(3-methylphenoxy)butanamide has been shown to exhibit anti-inflammatory and analgesic properties, similar to other fenamates. In neuroscience, N-(2-methoxy-5-nitrophenyl)-4-(3-methylphenoxy)butanamide has been found to modulate the activity of ion channels, which play a crucial role in the transmission of nerve impulses. In cancer research, N-(2-methoxy-5-nitrophenyl)-4-(3-methylphenoxy)butanamide has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.
Mécanisme D'action
The mechanism of action of N-(2-methoxy-5-nitrophenyl)-4-(3-methylphenoxy)butanamide involves the modulation of ion channels, specifically the voltage-gated sodium channels and the transient receptor potential (TRP) channels. N-(2-methoxy-5-nitrophenyl)-4-(3-methylphenoxy)butanamide has been found to block the activity of these channels, which results in the inhibition of nerve impulses and the reduction of pain and inflammation. Additionally, N-(2-methoxy-5-nitrophenyl)-4-(3-methylphenoxy)butanamide has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-methoxy-5-nitrophenyl)-4-(3-methylphenoxy)butanamide are largely dependent on its mechanism of action. In pharmacology, N-(2-methoxy-5-nitrophenyl)-4-(3-methylphenoxy)butanamide has been found to reduce pain and inflammation by inhibiting the activity of ion channels. In neuroscience, N-(2-methoxy-5-nitrophenyl)-4-(3-methylphenoxy)butanamide has been shown to modulate the activity of ion channels, which can affect the transmission of nerve impulses. In cancer research, N-(2-methoxy-5-nitrophenyl)-4-(3-methylphenoxy)butanamide has been found to induce apoptosis in cancer cells, which can lead to the reduction of tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxy-5-nitrophenyl)-4-(3-methylphenoxy)butanamide has several advantages for lab experiments, including its high purity and yield. Additionally, N-(2-methoxy-5-nitrophenyl)-4-(3-methylphenoxy)butanamide has been shown to be stable under various conditions, making it suitable for long-term experiments. However, N-(2-methoxy-5-nitrophenyl)-4-(3-methylphenoxy)butanamide also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for N-(2-methoxy-5-nitrophenyl)-4-(3-methylphenoxy)butanamide research, including its potential applications in drug development and cancer therapy. Additionally, N-(2-methoxy-5-nitrophenyl)-4-(3-methylphenoxy)butanamide could be used as a tool to study ion channels and their role in various physiological processes. Further research is needed to fully understand the potential of N-(2-methoxy-5-nitrophenyl)-4-(3-methylphenoxy)butanamide and its applications in various fields.
Conclusion
In conclusion, N-(2-methoxy-5-nitrophenyl)-4-(3-methylphenoxy)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-(2-methoxy-5-nitrophenyl)-4-(3-methylphenoxy)butanamide has been found to exhibit anti-inflammatory and analgesic properties, modulate the activity of ion channels, and induce apoptosis in cancer cells. N-(2-methoxy-5-nitrophenyl)-4-(3-methylphenoxy)butanamide has several advantages for lab experiments, including its high purity and yield, but also has some limitations, including its potential toxicity. There are several future directions for N-(2-methoxy-5-nitrophenyl)-4-(3-methylphenoxy)butanamide research, including its potential applications in drug development and cancer therapy.
Propriétés
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-4-(3-methylphenoxy)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-13-5-3-6-15(11-13)25-10-4-7-18(21)19-16-12-14(20(22)23)8-9-17(16)24-2/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTCKFNBZCNMFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(5-chloro-2-methylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4732950.png)
![N-(4-bromo-2-chlorophenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4732958.png)
![N-[(allylamino)carbonothioyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B4732962.png)

![N,N'-[methylenebis(2-chloro-4,1-phenylene)]bis(2-nitrobenzamide)](/img/structure/B4732976.png)
![2-{2-[4-(2-methyl-2-buten-1-yl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4732977.png)

![5-{3,5-dichloro-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4732986.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4-ethyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4732992.png)
![N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide](/img/structure/B4732996.png)
![2-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4733003.png)
![methyl 7-cyclopropyl-3-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4733021.png)
![isopropyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4733025.png)